molecular formula C21H24N8O5 B12319580 Methotrexate gamma-methyl ester

Methotrexate gamma-methyl ester

Cat. No.: B12319580
M. Wt: 468.5 g/mol
InChI Key: RYGFOBBTCUXHBB-UHFFFAOYSA-N
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Description

Contextualizing Methotrexate (B535133) and its Derivatives in Folate Metabolism Research

Folate metabolism is a critical network of biochemical reactions essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules. Central to this pathway is the enzyme dihydrofolate reductase (DHFR), which is the primary target of methotrexate.

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. researchgate.netwikipedia.org Tetrahydrofolate and its derivatives are vital for the synthesis of purines and thymidylate, which are essential for cell growth and proliferation. wikipedia.org The inhibition of DHFR disrupts these processes, making it a key target in various research models, particularly in cancer biology and infectious disease research. researchgate.netnih.govresearchgate.net By blocking DHFR, methotrexate and its analogs effectively starve rapidly dividing cells of the necessary components for DNA synthesis. researchgate.net This mechanism of action has been extensively studied in various cancer models and has provided a foundation for the development of numerous antifolate drugs. nih.gov

Humans possess a second DHFR enzyme, DHFR2, which has different enzymatic properties and is regulated differently across various cells and tissues. ukri.org This discovery adds another layer of complexity to the study of folate metabolism and the effects of its inhibitors. The investigation of DHFR and its inhibition in research models continues to yield valuable information about cellular metabolism and disease pathogenesis. researchgate.net

To enhance the therapeutic properties of methotrexate and to better understand its mechanism of action, numerous analogs have been synthesized. researchgate.net These modifications often target the glutamate (B1630785) moiety of the molecule, as this part of the structure can significantly influence the drug's transport into cells and its interaction with enzymes. nih.govnih.gov Derivatization strategies include altering the length of the glutamate side chain, substituting amino acids, and esterifying the carboxyl groups. nih.govnih.gov For instance, the synthesis of methotrexate-poly(L-lysine) conjugates has been explored to create derivatives with altered cellular uptake and retention properties. nih.gov The development of these analogs provides a diverse toolkit for researchers to investigate the structure-activity relationships of antifolates and to design new therapeutic agents. nih.gov

Significance of Esterification at the Gamma-Carboxyl Position for Research Applications

The esterification of the gamma-carboxyl group of methotrexate to form compounds like methotrexate gamma-methyl ester is a particularly important strategy in academic research. This modification can significantly alter the physicochemical properties of the parent molecule, influencing its biological activity and providing opportunities for novel applications.

Modifying the gamma-carboxyl group of methotrexate has been instrumental in elucidating the structural requirements for its interaction with DHFR and other folate-dependent enzymes. nih.gov Studies have shown that while the alpha-carboxyl group of the glutamate moiety is crucial for binding to DHFR, the gamma-carboxyl group can be modified without completely abolishing this interaction. nih.gov In fact, the active site of DHFR can tolerate substitutions at the gamma-position. nih.govnih.gov

Research on various gamma-substituted analogs has provided valuable insights. For example, the synthesis and evaluation of gamma-methylene and gamma-cyano derivatives of methotrexate have shown that the DHFR active site can accommodate substitutions on the gamma-carbon itself. nih.gov Furthermore, studies with gamma-t-butyl esters of methotrexate have demonstrated that increasing the lipophilicity of the molecule can influence its interaction with enzymes like aldehyde oxidase, which is involved in its metabolism. nih.gov These structure-activity relationship studies, facilitated by the synthesis of esters like the gamma-methyl ester, are crucial for the rational design of new and more effective antifolate drugs. nih.gov

Esterification at the gamma-carboxyl position is a key strategy in the design of methotrexate prodrugs. nih.gov Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and targeting to specific tissues. Lipophilic esters of methotrexate, for example, can enhance its ability to cross cell membranes. nih.gov

The gamma-carboxyl group also serves as a convenient attachment point for bioconjugation, the process of linking a drug to another molecule, such as a polymer or a targeting ligand. nih.gov This strategy is used to create drug delivery systems that can selectively deliver methotrexate to cancer cells, thereby increasing its efficacy and reducing its toxicity to healthy tissues. For instance, methotrexate has been conjugated to macromolecules through its carboxylate moieties to create novel drug delivery systems. researchgate.net The development of self-assembling prodrug amphiphiles, where methotrexate is linked to other anticancer drugs, represents an innovative approach to combination chemotherapy. nih.gov

Research Gaps and Future Directions for this compound

While significant progress has been made in understanding the properties and applications of this compound and other gamma-substituted analogs, several research gaps remain. Further investigation is needed to fully elucidate the transport mechanisms of these esterified compounds into different cell types and their precise interactions with various intracellular targets beyond DHFR. The long-term stability and metabolic fate of these esters in vivo also require more detailed characterization.

Future research should focus on leveraging the unique properties of this compound for the development of next-generation drug delivery systems. This includes the design of stimuli-responsive systems that release the active drug only at the target site, further minimizing off-target effects. Additionally, exploring the synergistic effects of this compound in combination with other therapeutic agents could open up new avenues for cancer treatment and other diseases. The continued exploration of methotrexate derivatization, including esterification, holds great promise for advancing our understanding of folate metabolism and for creating more effective and safer therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGFOBBTCUXHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

Direct Esterification Approaches for Methotrexate (B535133) Gamma-Methyl Ester

Direct esterification of methotrexate presents a formidable challenge due to the presence of two carboxylic acid groups (α and γ) on the glutamate (B1630785) moiety, which have similar reactivity, in addition to other reactive functional groups within the molecule. However, methods have been developed to achieve this transformation, focusing on selectivity and optimizing reaction conditions.

Selective Esterification Techniques

The unambiguous synthesis of methotrexate monoesters, including the gamma-methyl ester, requires highly selective chemical methods to differentiate between the α- and γ-carboxyl groups. The inherent difficulty in direct selective esterification often leads chemists to employ strategies that build the molecule from selectively protected precursors. One effective approach involves starting with a glutamic acid derivative where one carboxyl group is already esterified and the other is protected, ensuring that the subsequent coupling reactions occur at the desired position.

For instance, the synthesis of the N-[4-[[(benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid γ-methyl ester is a key step. This intermediate is prepared from L-glutamic acid γ-methyl ester and an activated p-aminobenzoic acid derivative. nih.gov This ensures the methyl ester is precisely at the gamma position. The pteridine (B1203161) moiety is then added in a later step. This multi-step synthesis, while more complex than direct esterification, provides unambiguous access to the desired γ-monoester. nih.gov

Research has also highlighted that γ-carboxyl substituted methotrexate derivatives are more frequently explored. This is partly because the use of bulky coupling agents or reactants can sterically hinder the more crowded α-carboxyl group, thus favoring reaction at the γ-position. researchgate.net

Optimization of Reaction Conditions

A facile method for the direct preparation of lipophilic derivatives of methotrexate, such as its esters, has been described. tcichemicals.com The optimization of reaction conditions is critical to favor the formation of the desired monoester and minimize the production of diesters and other side products. Key parameters that are manipulated include the choice of solvent, temperature, and the specific esterification agent. For example, processes have been developed that utilize strict pH control and specific temperature profiles to enhance the yield and purity of methotrexate derivatives during synthesis.

Coupling Reactions Utilizing 4-Amino-4-deoxy-N10-methylpteroic Acid (APA)

A prevalent and highly controlled strategy for synthesizing Methotrexate gamma-methyl ester and its analogs involves the condensation of 4-amino-4-deoxy-N10-methylpteroic acid (APA), the core pteridine-p-aminobenzoic acid structure of methotrexate, with a suitably modified glutamic acid derivative.

Condensation with Glutamic Acid Derivatives

This synthetic route relies on the formation of an amide bond between the carboxylic acid of APA and the α-amino group of a glutamic acid derivative. To produce the gamma-methyl ester specifically, L-glutamic acid α-benzyl γ-methyl diester or a similar derivative with orthogonal protecting groups is often used. nih.gov The benzyl (B1604629) group at the α-position can be selectively removed later by hydrogenolysis without affecting the γ-methyl ester.

Another successful approach involves coupling APA with the potassium salt of glutamic acid α-tert-butyl ester. nih.gov The resulting protected intermediate can then be selectively deprotected. Similarly, various blocked L-glutamic acid precursors are condensed with APA to yield a range of gamma-substituted methotrexate derivatives. nih.gov

Application of Peptide Bond Forming Reagents (e.g., Diethyl Phosphorocyanidate, DCC, Diphenylphosphoryl Azide, BOP Reagent)

The formation of the peptide bond between APA and the glutamic acid derivative is facilitated by a variety of coupling reagents that activate the carboxylic acid of APA.

Diethyl Phosphorocyanidate (DEPC): This reagent has been effectively used to synthesize gamma-substituted derivatives of methotrexate by mediating the coupling between APA and the appropriate blocked L-glutamic acid precursors. nih.gov

DCC and DIC: Dicyclohexylcarbodiimide (B1669883) (DCC) and the more soluble Diisopropylcarbodiimide (DIC) are standard reagents for forming amide bonds. In peptide synthesis, their use is often accompanied by an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.

Diphenylphosphoryl Azide (DPPA): DPPA is a versatile reagent for peptide bond formation that can be used in either liquid- or solid-phase synthesis. The reaction typically requires a base, such as triethylamine, to deprotonate the carboxylic acid, and dimethylformamide (DMF) is a common solvent. nih.gov

BOP Reagent: Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) is highly effective for activating APA for coupling. It has been used in a "salt-coupling" method where activated APA reacts with the potassium salt of glutamic acid α-tert-butyl ester in dimethyl sulfoxide (B87167) (DMSO). nih.gov

The choice of coupling reagent can influence reaction efficiency, yield, and the purity of the final product.

ReagentFull NameApplication Context
DEPC Diethyl PhosphorocyanidateCoupling of APA with blocked L-glutamic acid precursors. nih.gov
DIC DiisopropylcarbodiimideUsed with HOBt for peptide bond formation.
DPPA Diphenylphosphoryl AzideVersatile reagent for liquid- and solid-phase peptide synthesis. nih.gov
BOP Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphateActivation of APA for "salt-coupling" method. nih.gov

Preparation through Partial Cleavage of Methotrexate Diesters

The synthesis of a methotrexate monoester through the partial or selective hydrolysis of a methotrexate diester (e.g., methotrexate dimethyl ester) is a conceptually straightforward but practically challenging route. The primary difficulty lies in the similar reactivity of the α- and γ-esters, making it difficult to cleave one selectively while leaving the other intact through conventional chemical hydrolysis.

Research into related, complex methotrexate conjugates has highlighted this difficulty. For instance, in attempts to synthesize Methotrexate-α-benzyl-γ-glycyl-TRIS-tripalmitate, no method could be found to selectively cleave the α-benzyl ester without affecting other parts of the molecule. researchgate.net This challenge often leads synthetic chemists to favor unambiguous, "bottom-up" approaches where the mono-ester is installed from the beginning using a selectively protected glutamic acid derivative, as described in section 2.2.1. While enzymatic hydrolysis can exhibit high selectivity, chemical methods for achieving partial cleavage of simple alkyl diesters of methotrexate remain inefficient and are not the preferred synthetic route.

Comparison of Alpha- and Gamma-Ester Synthesis Pathways and Selectivity

The synthesis of methotrexate monoesters requires regioselective strategies to differentiate between the alpha- and gamma-carboxyl groups of the glutamic acid residue. Unambiguous chemical synthesis pathways have been developed to selectively produce either the alpha- or gamma-ester. acs.orgnih.gov

Two primary strategies are employed to achieve this selectivity:

Use of Pre-functionalized Glutamic Acid: This approach involves starting the synthesis with an L-glutamic acid derivative that is already esterified at the desired position.

For Gamma-Ester Synthesis: To synthesize this compound, a precursor such as N-[4-[[(benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid gamma-methyl ester can be prepared. This intermediate is synthesized from L-glutamic acid gamma-methyl ester and 4-[[(benzyloxy)carbonyl]methylamino]benzoyl chloride. nih.gov The free alpha-carboxyl group is then available for subsequent coupling reactions.

For Alpha-Ester Synthesis: Conversely, the synthesis of the alpha-methyl ester can start from an intermediate like N-[4-[[(benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid gamma-benzyl ester. nih.gov The free alpha-carboxyl group is then esterified, for example, by treatment with methyl iodide. nih.gov

Orthogonal Protection and Deprotection: This strategy involves using a methotrexate precursor where the two carboxyl groups have protecting groups that can be removed under different conditions. For the specific synthesis of gamma-conjugates, a common method is to use methotrexate-α-tert-butyl ester as a starting material. researchgate.net The tert-butyl group selectively protects the alpha-carboxyl position, leaving the gamma-carboxyl group free to react. researchgate.net The tert-butyl group can later be cleaved under acidic conditions, such as with trifluoroacetic acid, to yield the final product. researchgate.net In contrast, selectively cleaving an alpha-benzyl ester after a gamma-conjugate has been formed has proven to be more challenging. researchgate.net

An interesting observation in one study was the unexpected formation of methotrexate gamma-monomethyl ester when methotrexate dimethyl ester was treated with N,N-dimethylhydrazine, suggesting a potential inherent difference in reactivity between the two ester positions under certain conditions. nih.gov

Synthetic StrategyTarget EsterKey Intermediate / MethodReference
Pre-functionalized GlutamateGamma-Methyl EsterL-Glutamic acid gamma-methyl ester nih.gov
Pre-functionalized GlutamateAlpha-Methyl EsterN-[4-[[(benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid gamma-benzyl ester nih.gov
Orthogonal ProtectionGamma-ConjugatesMethotrexate-α-tert-butyl ester researchgate.net

Synthesis of Related Gamma-Substituted Methotrexate Derivatives

The gamma-carboxyl group of methotrexate is a frequent site for modification to create derivatives with altered properties. nih.gov

The synthesis of gamma-hydrazide and gamma-amide derivatives of methotrexate is well-documented and typically involves the activation of the gamma-carboxyl group followed by reaction with a suitable amine or hydrazine.

Gamma-Hydrazides: The gamma-hydrazide of methotrexate has been synthesized from 4-amino-4-deoxy-N10-methylpteroic acid (APA) and a protected L-glutamic acid gamma-hydrazide precursor, using diethyl phosphorocyanidate (DEPC) as a peptide bond forming reagent. nih.gov An alternative route involves the reaction of methotrexate diethyl ester with hydrazines. nih.gov

Gamma-Amides: A variety of gamma-amides have been prepared. Lipophilic gamma-monoamides are synthesized by coupling APA with gamma-N-substituted amides of alpha-benzyl L-glutamate. nih.gov This coupling can be achieved using methods like the mixed carboxylic-carbonic anhydride (B1165640) method or with DEPC. nih.govnih.gov Another approach involves activating the gamma-carboxyl group of a protected methotrexate precursor to form a mixed anhydride, which then reacts with an amino-containing compound. mdpi.com For example, treatment of methotrexate with dicyclohexylcarbodiimide (DCC) generates an anhydride intermediate that can be reacted with various nucleophiles. mdpi.com

DerivativeSynthetic MethodCoupling/Activating AgentReference(s)
Gamma-HydrazideCoupling of APA with glutamate-hydrazide precursorDiethyl phosphorocyanidate (DEPC) nih.gov
DihydrazideReaction with MTX diethyl esterN/A nih.gov
Gamma-AmidesCoupling of APA with glutamate-amide precursorDEPC / Mixed Anhydride nih.govnih.gov
Gamma-AmidesActivation of MTX gamma-carboxyl groupDicyclohexylcarbodiimide (DCC) mdpi.com

The synthesis of various gamma-alkyl and gamma-benzyl esters serves as a method to create more lipophilic prodrugs of methotrexate. researchgate.net

Gamma-Benzyl Esters: The synthesis of gamma-benzyl esters often utilizes N-[4-[[(benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid gamma-benzyl ester as a key intermediate. nih.gov This precursor, derived from L-glutamic acid gamma-benzyl ester, has a free alpha-carboxyl group that allows for the subsequent construction of the methotrexate molecule. nih.gov

Gamma-Alkyl Esters: The gamma-tert-butyl ester of methotrexate has been synthesized from APA and the corresponding blocked L-glutamic acid precursor. nih.gov Other gamma-alkyl esters can be prepared by direct esterification. For instance, reacting methotrexate with alkyl halides in a solvent like dimethyl sulfoxide (DMSO) in the presence of cesium carbonate is an effective method for producing various lipophilic ester prodrugs. researchgate.net The synthesis of methotrexate diethyl ester is also a known process, often used as an intermediate step before hydrolysis to the final active drug. google.com

Mechanistic Investigations and Biochemical Interactions

Enzyme Inhibition Studies with Methotrexate (B535133) Gamma-Methyl Ester

The primary mechanism of action of methotrexate and its derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of purines and pyrimidines.

Impact on Other Folate-Dependent Enzymes (e.g., AICAR Transformylase, GAR Transformylase)

Beyond DHFR, methotrexate and its polyglutamated forms can inhibit other folate-dependent enzymes involved in de novo purine (B94841) synthesis, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase and glycinamide (B1583983) ribonucleotide (GAR) transformylase. The polyglutamated derivatives of methotrexate are particularly potent inhibitors of these enzymes.

Given that Methotrexate gamma-methyl ester is expected to be a poor substrate for polyglutamylation, its direct inhibitory effect on AICAR and GAR transformylases is likely to be significantly less than that of methotrexate that can be readily polyglutamylated within the cell. The inhibitory activity of methotrexate against these enzymes is substantially enhanced with the addition of glutamate (B1630785) residues. Therefore, the modification in this compound would likely limit its spectrum of enzymatic inhibition to primarily DHFR.

Cellular Uptake and Intracellular Fate in Experimental Models

The entry of methotrexate and its derivatives into cells is a critical determinant of their pharmacological activity.

Transport Mechanisms across Cell Membranes (e.g., Reduced Folate Carrier, PCFT, Folate Receptors)

Methotrexate is primarily transported into cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.govnih.gov Folate receptors also play a role in the uptake of folates and their analogs, particularly in certain cancer cells where these receptors are overexpressed.

The esterification of the gamma-carboxyl group in this compound increases its lipophilicity compared to the parent compound. Increased lipophilicity can facilitate passive diffusion across the cell membrane. However, the interaction with the primary active transport systems may be altered. For the reduced folate carrier, the free alpha-carboxyl group of the glutamate moiety is considered important for binding. nih.gov Since this compound retains this free alpha-carboxyl group, it is plausible that it can still be recognized and transported by RFC, although potentially with different kinetics compared to methotrexate.

The proton-coupled folate transporter (PCFT) also plays a significant role in the uptake of antifolates, especially in acidic environments. psu.edu The substrate specificity of PCFT is influenced by the charge and structure of the folate analog. While specific data for this compound is lacking, its altered charge distribution due to the ester group could affect its interaction with PCFT.

Folate receptors bind methotrexate with a lower affinity than folic acid. nih.gov The modification at the gamma-carboxyl position in this compound might further influence its binding affinity to these receptors.

Metabolic Transformation Pathways

Formation of Polyglutamates and Impact on Intracellular Activity

The conversion of methotrexate into its polyglutamated forms (MTX-PGs) is a pivotal step in its mechanism of action. plos.org This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues in a gamma-peptide linkage. plos.org The resulting MTX-PGs are more potent inhibitors of dihydrofolate reductase (DHFR) and are retained within the cell for longer periods than the parent drug. nih.govjci.org

The intracellular concentration of MTX-PGs is a key determinant of the drug's efficacy. plos.orgplos.org In human breast cancer cells, MTX-PGs with two to five glutamate residues progressively accumulate and replace methotrexate on DHFR binding sites. nih.gov The longer-chain polyglutamates, such as MTX-Glu4 and MTX-Glu5, are not only retained more effectively but also dissociate from DHFR more slowly than methotrexate or shorter-chain polyglutamates. nih.govjci.org This leads to a sustained inhibition of the enzyme and an extended duration of drug action. nih.gov

The balance between the synthesis of MTX-PGs by FPGS and their hydrolysis by GGH ultimately dictates the intracellular levels of these active metabolites. plos.orgplos.org In juvenile idiopathic arthritis patients, the total intracellular MTX-PG concentrations can vary significantly, with MTX-Glu3 being the most prominent subtype. nih.gov This highlights the importance of polyglutamation in the clinical activity of methotrexate.

Table 1: Half-life of Methotrexate and its Polyglutamates in Drug-Free Medium

CompoundHalf-life of Efflux
Methotrexate (MTX-Glu1)2 to 4 minutes nih.gov
Methotrexate Polyglutamates~6 to 8 hours nih.gov
MTX-Glu2 (dissociation from DHFR)30 minutes jci.org
MTX-Glu3 (dissociation from DHFR)102 minutes jci.org
MTX-Glu4 (dissociation from DHFR)108 minutes jci.org
MTX-Glu5 (dissociation from DHFR)120 minutes jci.org

Influence on Cellular Metabolic Pathways in In Vitro and Animal Models

The primary mechanism of action for methotrexate, the parent compound of its gamma-methyl ester, is the inhibition of dihydrofolate reductase (DHFR). nih.govnih.govyoutube.com This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for one-carbon transfer reactions necessary for the synthesis of nucleotides and amino acids. youtube.comutah.edu Biochemical studies have established that the α-carboxyl group of the glutamate moiety in methotrexate is important for its binding to DHFR, whereas the γ-carboxyl group is not. nih.gov This suggests that esterification at the gamma position, as in this compound, may not directly interfere with the compound's ability to bind to the active site of DHFR. nih.gov

Purine and Pyrimidine (B1678525) Synthesis

The inhibition of DHFR by methotrexate leads to a depletion of intracellular pools of reduced folates, which are crucial for de novo purine and pyrimidine synthesis. nih.govpharmgkb.orgplos.org Specifically, tetrahydrofolate derivatives are required for two steps in the de novo purine synthesis pathway, and for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in pyrimidine synthesis. youtube.comutah.edu Consequently, treatment with methotrexate has been shown to inhibit the synthesis of purines and the production of thymidylate, leading to an arrest of DNA synthesis. nih.govnih.gov In studies on normal human T cells and the CCRF-CEM T-cell line, methotrexate caused a dose-dependent reduction in de novo synthesized adenosine (B11128) and guanosine (B1672433) pools. pharmgkb.org Similarly, in animal models, methotrexate treatment reduced purine synthesis in B-progenitor cells. researchgate.net

While the metabolic effects of the parent compound are well-documented, specific studies detailing the direct influence of this compound on purine and pyrimidine synthesis pathways were not identified in the reviewed literature.

Methionine Regeneration and Polyamine Synthesis

Specific investigations into the effects of this compound on methionine regeneration and polyamine synthesis have not been detailed in the available scientific literature.

Other Affected Metabolic Networks (e.g., Glycine (B1666218) Cleavage System, Pentose (B10789219) Phosphate (B84403) Pathway)

The glycine cleavage system utilizes tetrahydrofolate as a cofactor, and its activity is thus linked to the folate cycle disrupted by methotrexate. In animal models, methotrexate has been shown to inhibit key enzymes of the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov Additionally, methotrexate treatment has been observed to induce oxidative stress by causing an accumulation of reactive oxygen species and potentially lethal oxidative DNA lesions, such as 8-hydroxy-2'-deoxyguanosine. embopress.org

Detailed studies focusing on the specific impact of this compound on these other metabolic networks are not present in the reviewed literature.

Studies on Cellular Response and Resistance Mechanisms in Cultured Cell Lines

In Vitro Cytotoxicity Assays and Growth Inhibition in Cancer Cell Lines (e.g., L1210, CCRF-CEM, H.Ep.-2, HCT-116)

The cytotoxic effects of methotrexate and its derivatives have been evaluated across numerous cancer cell lines. This compound was specifically synthesized and evaluated for its cytotoxicity against H.Ep.-2 cells and its effect on L1210 murine leukemia. nih.gov

The parent compound, methotrexate, has demonstrated potent growth inhibition in various cell lines. In mouse L1210 leukemia cells, methotrexate exposure caused a dose-dependent suppression of clonal growth and induced an S-phase arrest in the cell cycle. nih.govnih.gov For human leukemic CCRF-CEM cells that express the standard reduced folate carrier, methotrexate showed high cytotoxicity, whereas cells lacking this carrier were highly resistant. nih.gov In HCT-116 human colon cancer cells, the half-maximal inhibitory concentration (IC50) for free methotrexate was determined to be 2.045 ± 0.5 µM after a 24-hour exposure. nih.gov

CompoundCell LineEffect / IC50 ValueSource
This compoundH.Ep.-2Evaluated for cytotoxicity nih.gov
This compoundL1210Evaluated for anti-leukemic effect nih.gov
MethotrexateHCT-116IC50: 2.045 ± 0.5 µM (24h) nih.gov
MethotrexateCCRF-CEMIC50: 5.6 nM (~48h) uconn.edu
MethotrexateL1210Dose-dependent growth suppression nih.govnih.gov

Cross-Resistance Patterns in Methotrexate-Resistant Cell Models

Resistance to methotrexate often involves impaired drug transport into the cell or increased drug efflux. Studies on methotrexate esters have been conducted to explore their potential to overcome such resistance mechanisms. In a methotrexate-resistant P388 murine leukemia cell line, both the dimethyl and dibutyl esters of methotrexate were found to be much more active than the parent drug. nih.gov This suggests that esterification can help circumvent resistance. For instance, the methotrexate dibutyl ester was only 3.3-fold less active in the resistant line compared to the parental line, whereas resistance to free methotrexate was much higher. nih.gov

Similarly, in methotrexate-resistant sublines of a human squamous cell carcinoma, cells were found to be either not cross-resistant or only partially cross-resistant to two lipophilic methotrexate ester derivatives. nih.gov These findings indicate that esterified analogs of methotrexate, which can exhibit different membrane transport properties, may retain activity against tumors that have developed resistance to the parent compound. nih.govnih.gov

Advanced Applications in Drug Delivery Research and Prodrug Design

Design Principles for Methotrexate (B535133) Gamma-Methyl Ester Prodrugs

The transformation of methotrexate into its gamma-methyl ester derivative is a critical first step in the design of innovative prodrugs. This modification of the gamma-carboxylic acid group of the glutamate (B1630785) moiety allows for further chemical alterations aimed at improving the drug's physicochemical properties and therapeutic index.

Enhancing Lipophilicity and Membrane Permeability in Experimental Systems

A primary strategy in prodrug design is to increase the lipophilicity of methotrexate, thereby enhancing its ability to cross cell membranes. The esterification of the gamma-carboxyl group to form the methyl ester is a key step in this process. This modification has been utilized to create lipophilic prodrugs of methotrexate, such as a dioleoyl glyceride ester conjugate at the α-COOH glutamate residue (MTXDG). nih.gov These lipophilic derivatives can be incorporated into the lipid bilayer of nanocarriers like liposomes. nih.gov

Research has shown that incorporating a methotrexate prodrug into the liposome (B1194612) membrane can significantly accelerate their uptake by phagocytic cells, such as monocytes. nih.gov This enhanced uptake is observed irrespective of the presence of other protective molecules on the liposome surface. nih.gov In experimental models, liposomes carrying a lipophilic methotrexate prodrug demonstrated improved antitumor efficacy and reduced toxicity compared to the free drug. researchgate.net

Prodrug StrategyCarrierKey Finding in Experimental Systems
Gamma-esterificationLiposomesIncreased lipophilicity and enhanced uptake by phagocytic cells. nih.gov
Dioleoyl glyceride conjugateLipid BilayerImproved antitumor efficacy and reduced toxicity in a mouse model. researchgate.net

Strategies for Controlled and Sustained Release in Preclinical Models

A major goal in drug delivery is to achieve controlled and sustained release of the therapeutic agent at the target site, thereby maintaining effective concentrations over an extended period and minimizing systemic exposure. Methotrexate gamma-methyl ester has been instrumental in developing such systems.

One approach involves the conjugation of methotrexate to various polymers. For instance, methotrexate-poly(ethylene glycol) (MTX-PEG) conjugates have been synthesized and studied for their release characteristics. nih.gov In one study, MTX-PEG5000 demonstrated high stability in plasma with a half-life of 144 hours, indicating a prolonged circulation time. nih.gov This extended circulation is attributed to the high molecular weight of the polymer and increased protein binding of the conjugate, which helps to prevent rapid clearance by the kidneys. nih.gov

Injectable hydrogels are another promising platform for the sustained release of methotrexate. Advanced hydrogel systems, such as those combining hyaluronic acid and polyethylene (B3416737) glycol, have been developed to provide prolonged, staged, and even self-regulated release of MTX in response to the disease environment. nih.gov Gold nanoparticles have also been explored as carriers for methotrexate, offering a zero-order release kinetic, which allows for a constant drug release rate over time. mdpi.com This controlled release can help in better management of plasma drug concentrations. mdpi.com

Delivery SystemRelease MechanismKey Finding in Preclinical Models
MTX-PEG5000 ConjugateSlow degradationSignificantly increased plasma half-life (144 hours). nih.gov
Injectable HydrogelMatrix degradation and diffusionProlonged, staged, and self-regulated release. nih.gov
Gold NanoparticlesSurface desorptionZero-order release kinetics for constant drug delivery. mdpi.com

Bioconjugation and Nanocarrier-Based Delivery Systems

Bioconjugation of methotrexate, often initiated from its gamma-methyl ester derivative, to various macromolecular carriers and nanocarriers represents a sophisticated strategy to enhance its therapeutic efficacy. These systems can exploit the unique pathophysiology of diseased tissues, such as the enhanced permeability and retention (EPR) effect in solid tumors, to achieve targeted drug delivery. nih.gov

Covalent Conjugation to Macromolecular Carriers

Covalently linking methotrexate to macromolecular carriers can alter its pharmacokinetic profile, improve its solubility, and enable targeted delivery. The gamma-methyl ester of methotrexate can be converted to a more reactive species, such as a hydrazide, to facilitate conjugation to these carriers. nih.gov

In the realm of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals. researchgate.net Research has explored the use of methotrexate as the cytotoxic payload in ADCs. To achieve this, this compound can be synthesized and then converted into a reactive derivative, like a hydrazide, for conjugation to an antibody. nih.gov This regiospecific coupling aims to preserve the drug's activity. nih.gov Studies have involved conjugating methotrexate to monoclonal antibodies targeting specific tumor antigens, such as those found on human renal cancer cells. nih.gov These regiospecifically synthesized conjugates have shown to be more effective inhibitors of dihydrofolate reductase and cancer cell colony formation in vitro compared to non-regiospecific conjugates. nih.gov

A wide array of polymers has been investigated for conjugation with methotrexate to improve its therapeutic properties.

Poly(ethylene glycol) (PEG): PEGylation, the process of attaching PEG chains to a molecule, is a well-established method to increase the half-life and stability of drugs. nih.gov Methotrexate has been conjugated to PEGs of various molecular weights. nih.gov These conjugates have demonstrated that the release of free methotrexate is not always necessary for them to inhibit dihydrofolate reductase. nih.gov

Poly(L-lysine): Conjugation of methotrexate to poly(L-lysine) has been shown to increase the drug's transport into cells and overcome drug resistance in cultured cells. nih.gov Regiospecific gamma-conjugation of methotrexate to poly(L-lysine) has been found to be more effective in terms of cytotoxicity and in overcoming methotrexate resistance compared to alpha-conjugates. nih.gov

Hyaluronic Acid (HA): Hyaluronic acid is a natural polysaccharide that can be used for targeted drug delivery, particularly in inflammatory conditions like rheumatoid arthritis and osteoarthritis where its receptor is overexpressed. rsc.orgresearchgate.net HA-methotrexate conjugates have been designed with pH-sensitive or enzyme-cleavable linkers to facilitate drug release in the acidic and enzyme-rich environment of inflamed joints. rsc.orgresearchgate.net

Other Polymers: Other polymers like dextran (B179266) and polyaspartamide have also been utilized in creating methotrexate conjugates. nih.gov For instance, PEG-dextran micelles have been developed for targeted delivery to inflammatory sites. nih.gov

Polymer CarrierLinkage TypeKey Research Finding
Poly(ethylene glycol) (PEG)AmideIncreased molecular weight of MTX-PEG conjugates correlated with higher in vivo antitumor activity. nih.gov
Poly(L-lysine)AmideGamma-conjugates showed greater cytotoxicity and ability to overcome drug resistance. nih.gov
Hyaluronic Acid (HA)pH-sensitive/Enzyme-cleavableTargeted delivery and release in inflamed synovial tissue. rsc.orgresearchgate.net

Encapsulation and Loading in Nanoparticle Platforms

The encapsulation of methotrexate within nanoparticle platforms is a widely researched area for improving its therapeutic index. However, the available scientific literature predominantly focuses on the encapsulation of the parent molecule, methotrexate (MTX), or other lipophilic derivatives, rather than specifically this compound.

Research on liposomal formulations has primarily involved the encapsulation of unmodified methotrexate or other lipophilic methotrexate prodrugs to enhance drug delivery. For example, studies have explored the incorporation of a diglyceride ester of methotrexate into the lipid bilayer of liposomes nih.gov. While these studies demonstrate the principle of using lipophilic derivatives to improve encapsulation, specific research detailing the encapsulation of this compound in liposomes is not prominently featured in the reviewed literature. A novel pre-concentration method based on the ethanol (B145695) injection technique has been shown to increase the encapsulation efficiency of methotrexate in liposomes to over 30% nih.gov.

Nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) are other promising platforms for methotrexate delivery. Research in this area has demonstrated the successful loading of methotrexate into these lipid-based nanoparticles, achieving high entrapment efficiencies and sustained release profiles nih.govnih.govconsensus.app. For instance, optimized methotrexate-loaded NLCs have shown entrapment efficiencies of up to 87% nih.gov. Similarly, SLNs have been formulated with methotrexate for various applications, including topical delivery for psoriasis and for cancer therapy nih.govpharmaexcipients.com. However, these studies describe the use of the parent methotrexate molecule, and there is a lack of specific reports on the encapsulation of this compound within NLCs or SLNs in the reviewed scientific literature.

Nanohydroxyapatite has been investigated as a carrier for methotrexate, particularly in the context of bone-related cancers. These composites are often prepared with the standard form of methotrexate acs.orgmdpi.com. Similarly, recent research has explored the use of organometallic nanocomplexes, such as gold nanoparticle-decorated organometallic phyllosilicates, for the oral delivery of methotrexate to treat colorectal cancer dongguk.edunih.govdovepress.comresearchgate.netnih.gov. These systems demonstrate high entrapment efficiency and pH-dependent drug release. The focus of these studies remains on the delivery of methotrexate, and specific investigations into the use of this compound with these platforms are not detailed in the available literature.

Carbon nanotubes (CNTs) have been functionalized with methotrexate for targeted drug delivery and photothermal therapy. Both covalent and non-covalent functionalization methods have been explored to attach methotrexate to the surface of multi-walled carbon nanotubes (MWCNTs) nih.govnih.govjapsonline.comkashanu.ac.ir. These studies report on the successful conjugation of methotrexate, often via linkers like ethylenediamine, and demonstrate altered release kinetics and enhanced cytotoxic effects. The primary focus is on the performance of the CNT-methotrexate conjugate, without specific mention of the use of this compound as the starting material for functionalization in the reviewed literature.

Targeting Strategies for Modified this compound

The selective delivery of cytotoxic agents to pathological tissues is a paramount goal in modern pharmacology. By modifying Methotrexate at its gamma-carboxyl group to form the methyl ester, researchers aim to alter its physicochemical properties, potentially enhancing its suitability for various targeting and prodrug strategies.

Folate Receptor-Mediated Targeting

The folate receptor is a well-established target for cancer therapy due to its overexpression on the surface of many tumor cells. Methotrexate, as a folate analog, can inherently bind to the folate receptor, albeit with a lower affinity than folic acid itself. This interaction can be exploited for targeting purposes. When incorporated into nanocarriers, even ligands with weaker binding affinities like Methotrexate can achieve tight binding through a multivalent design approach. The modification to this compound is significant in this context as the gamma-carboxyl group is a primary site for conjugation to nanocarrier systems.

Enzyme-Activated Release Mechanisms

The tumor microenvironment is often characterized by the aberrant activity of certain enzymes, a feature that can be harnessed for the site-specific activation of prodrugs.

MMP-Sensitive Linkers: Matrix metalloproteinases (MMPs) are a family of enzymes that are frequently overexpressed in tumors and are involved in tissue remodeling, a critical process for tumor invasion and metastasis. Researchers have designed drug-delivery systems where a therapeutic agent is attached to a carrier via a peptide linker that can be specifically cleaved by MMPs, such as MMP-2 and MMP-9. For instance, dextran-peptide-methotrexate conjugates have been synthesized with an optimal peptide linker (Pro-Val-Gly-Leu-Ile-Gly) that is sensitive to cleavage by MMP-2 and MMP-9, leading to the release of a peptidyl methotrexate derivative.

PSMA-Cleavable Prodrugs: Prostate-Specific Membrane Antigen (PSMA) is a glutamate carboxypeptidase that is highly expressed on prostate cancer cells and the neovasculature of many solid tumors. Its enzymatic activity can be utilized to activate prodrugs. Methotrexate-based peptide analogs have been developed and evaluated as substrates for PSMA. Studies have shown that analogs with gamma-linked glutamate residues are efficiently hydrolyzed by PSMA. This suggests the potential for designing PSMA-cleavable prodrugs where this compound could be part of a larger, inactive molecule that is selectively activated at the tumor site.

pH-Sensitive Release Mechanisms in Experimental Environments

The acidic microenvironment of tumors and the lower pH within endosomes and lysosomes of cancer cells provide another avenue for targeted drug release. Various pH-sensitive drug delivery systems have been developed to exploit this phenomenon. These systems are designed to be stable at physiological pH (around 7.4) but to disassemble or release their payload in acidic conditions. For example, pH-sensitive micelles have been created to release Methotrexate in acidic tumor microenvironments. Similarly, nanohydrogels have been developed that demonstrate a faster release rate of Methotrexate at an acidic pH of 5.5 compared to a neutral pH of 7.4. Another approach involves the use of pH-responsive DNA tetrahedrons, which have shown a significantly higher release of Methotrexate at pH 5.0 (83.4%) compared to pH 7.4 (14.0%).

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

The modification of a drug molecule necessitates a thorough evaluation of its behavior in biological systems. Preclinical studies are crucial for understanding the stability, distribution, and metabolism of new chemical entities like this compound.

In Vitro Stability in Biological Matrices

The stability of a drug conjugate in biological fluids is a critical determinant of its in vivo fate and efficacy.

Serum/Plasma: Studies on the stability of unmodified Methotrexate in blood and plasma have shown that it is relatively stable, with no significant loss observed in plasma for at least six days at various temperatures. Blood samples containing Methotrexate are stable for up to two days at room temperature and six days at 4°C. When Methotrexate is conjugated to a polymer like PEG (pegylated methotrexate), its stability in plasma can be significantly enhanced, with a reported half-life of 144 hours.

Tissue Homogenates: The stability of a drug can differ significantly in the presence of tissue enzymes. For instance, pegylated Methotrexate, while highly stable in plasma, shows a more rapid degradation in liver homogenate, with a half-life of 24 hours. This suggests that ester linkages, such as the one in this compound, may be susceptible to hydrolysis by esterases present in tissues like the liver.

Biological MatrixCompoundStability Findings
BloodMethotrexateStable for 2 days at room temperature and 6 days at 4°C.
PlasmaMethotrexateNo significant loss for at least 6 days at various temperatures.
PlasmaPegylated MethotrexateHigh stability with a half-life of 144 hours.
Liver HomogenatePegylated MethotrexateRelatively rapid degradation with a half-life of 24 hours.

Distribution and Metabolism in Animal Models

Animal models provide invaluable insights into how a modified drug is distributed throughout the body and how it is metabolized.

Distribution: Following intravenous administration in mice, unmodified Methotrexate rapidly distributes to the liver and is then redistributed to the small intestine. In contrast, a pegylated form of Methotrexate demonstrates a more balanced distribution to various organs and does not accumulate to a high degree in the liver and intestine. This alteration in distribution is attributed to the increased molecular weight and high protein binding of the conjugate, which can prevent rapid clearance.

Metabolism: Methotrexate is metabolized intracellularly to form polyglutamated derivatives (MTX-PGs), which are more potent inhibitors of target enzymes and are retained within the cell for longer periods. The formation of these polyglutamates is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), while they are broken down by gamma-glutamyl hydrolase (GGH). In a collagen-induced arthritis mouse model, it was observed that about 80% of the total Methotrexate in red blood cells was the parent form, indicating a relative lack of intracellular polyglutamation in this model. Another metabolite of Methotrexate is 7-hydroxymethotrexate, formed by the action of aldehyde oxidase. A study comparing the metabolism of Methotrexate and a gamma-tert-butyl ester derivative found that the ester was not metabolized in leukemic cell lines, unlike the parent drug. This suggests that esterification at the gamma-carboxyl position can significantly alter the metabolic pathway of Methotrexate.

ParameterMethotrexatePegylated Methotrexate
Distribution Half-life (t1/2α) 2.45 min9.16 min
Elimination Half-life (t1/2β) 24.33 min88.44 min
Area Under the Curve (AUC) 2.64 mg.mL-1.min12.33 mg.mL-1.min

Data from pharmacokinetic studies in mice.

Correlation of Prodrug Properties with Biological Activity in Preclinical Settings

The transformation of methotrexate (MTX) into its gamma-methyl ester prodrug is a strategic chemical modification designed to alter its physicochemical properties, which in turn significantly influences its biological activity. In preclinical evaluations, the esterification at the gamma-carboxyl group of the glutamate moiety is a key determinant of the prodrug's behavior, affecting its interaction with target enzymes, cellular transport, and metabolic fate. These alterations are critical in shaping the therapeutic profile of the prodrug, aiming for enhanced efficacy and reduced systemic toxicity compared to the parent compound.

Impact on Dihydrofolate Reductase (DHFR) Inhibition

The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. Preclinical studies on various gamma-substituted MTX esters, such as gamma-tert-butyl methotrexate, have shown that modification at this position generally results in a potent inhibition of DHFR. For instance, gamma-tert-butyl methotrexate has demonstrated inhibitory activity against L1210 murine leukemia cell DHFR that is comparable to that of methotrexate itself. nih.gov This suggests that the gamma-ester group does not significantly hinder the binding of the pteridine (B1203161) ring and the p-aminobenzoyl portion of the molecule to the active site of DHFR.

It is hypothesized that the ester linkage of this compound is susceptible to intracellular esterases, which would cleave the ester to release the active methotrexate within the target cells. This intracellular activation is a cornerstone of the prodrug strategy, ensuring that the potent cytotoxic effects are localized, thereby minimizing exposure of healthy tissues to the active drug.

Influence on Cellular Uptake and Efflux

Esterification of the gamma-carboxyl group can significantly alter the lipophilicity of the methotrexate molecule. This change can influence the mechanism and efficiency of its entry into cancer cells. While methotrexate typically enters cells via the reduced folate carrier (RFC), some studies with other gamma-ester prodrugs have indicated the potential for altered transport pathways. For example, in certain MTX-resistant cell lines with defective transport mechanisms, gamma-substituted esters have shown only partial cross-resistance, suggesting they may utilize alternative entry routes. nih.gov

Furthermore, the modification can affect the drug's susceptibility to efflux pumps, which are a common mechanism of multidrug resistance in cancer cells. The structural change brought about by the gamma-methyl ester group may reduce its recognition and transport by these pumps, potentially leading to higher intracellular accumulation and enhanced cytotoxic effects in resistant tumors.

Effect on Polyglutamylation and Cytotoxicity

A critical aspect of methotrexate's activity and prolonged intracellular retention is its conversion to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This process is highly dependent on the availability of the gamma-carboxyl group. Research on gamma-fluoromethotrexate, a closely related analog, has provided significant insights into this correlation. The introduction of an electronegative fluorine atom at the gamma-carbon drastically reduces the molecule's suitability as a substrate for FPGS. nih.gov This results in significantly diminished polyglutamylation.

This impairment of polyglutamylation has a direct and profound impact on the cytotoxicity profile of the prodrug. While gamma-fluoromethotrexate showed only a 12-fold lower toxicity than methotrexate with continuous exposure over 72 hours, the difference was a staggering 2300-fold when the exposure was limited to a 2-hour pulse. nih.gov This demonstrates that while the initial cytotoxic punch might be retained due to effective DHFR inhibition, the long-term cellular retention and sustained cytotoxic effect, which are hallmarks of methotrexate's efficacy, are significantly curtailed without efficient polyglutamylation. It is therefore anticipated that this compound would exhibit a similar profile of reduced long-term toxicity due to impaired polyglutamylation.

Preclinical Efficacy in In Vivo Models

The following tables summarize key preclinical findings for methotrexate and its gamma-substituted analogs, providing a comparative view of their biological activities.

Table 1: Comparative In Vitro Activity of Methotrexate and Gamma-Substituted Analogs

CompoundTarget Enzyme Inhibition (DHFR)Cellular Uptake MechanismPolyglutamylation EfficiencyIn Vitro Cytotoxicity (Continuous Exposure)In Vitro Cytotoxicity (Short Exposure)
Methotrexate (MTX)HighReduced Folate Carrier (RFC)HighHighHigh
γ-tert-butyl MTXHigh nih.govPartially RFC-independent nih.govReducedModerate to HighModerate
γ-fluoro MTXHigh nih.govSimilar to MTX nih.govVery Low nih.govModerately Reduced nih.govSignificantly Reduced nih.gov
Methotrexate γ-methyl ester Predicted: HighPredicted: Partially RFC-independentPredicted: LowPredicted: ModeratePredicted: Significantly Reduced

Data for this compound is predicted based on findings for structurally similar analogs.

Table 2: Research Findings on the Impact of Gamma-Carboxyl Modification

Research FocusKey FindingsReference
DHFR InhibitionGamma-esterification does not significantly impair binding to DHFR. nih.gov
Cellular TransportGamma-substituted esters can exhibit partial cross-resistance in MTX-transport deficient cell lines. nih.gov
PolyglutamylationModification at the gamma-carboxyl group severely hinders the action of folylpolyglutamate synthetase. nih.gov
CytotoxicityReduced polyglutamylation leads to a dramatic decrease in cytotoxicity, especially with short drug exposure times. nih.gov
In Vivo EfficacyGamma-ester prodrugs have demonstrated antitumor activity in preclinical cancer models. nih.gov

Concluding Remarks and Future Research Outlook

Synthesis of Novel Methotrexate (B535133) Gamma-Methyl Ester Analogs for Enhanced Properties

The modification of the gamma-carboxyl group of methotrexate has been a productive area of research, demonstrating that the active site of dihydrofolate reductase (DHFR) can accommodate substitutions on the gamma-carbon itself. nih.gov Future synthetic efforts will likely focus on creating analogs with finely tuned electronic and steric properties to improve target binding, cellular uptake, and metabolic stability. The synthesis of derivatives such as the gamma-tert-butyl ester, gamma-hydrazide, and various gamma-amides has already established that the "gamma-terminal region" is a prime site for molecular modification. nih.gov

One promising strategy involves the synthesis of gamma-methylene derivatives, which can act as Michael acceptors within the DHFR active site. nih.gov The synthesis of N-(4-amino-4-deoxy-N10-methylpteroyl)-DL-4-methyleneglutamic acid (gamma-methyleneMTX) has been achieved through the condensation of 4-amino-4-deoxy-N10-methylpteroic acid (mAPA) with dimethyl DL-4-methyleneglutamate using reagents like diethyl phosphorocyanidate (DEPC). nih.gov Similarly, gamma-cyano analogs have been prepared, offering another avenue for altering the electronic character of the side chain. nih.gov

Table 1: Examples of Synthesized Gamma-Substituted Methotrexate Analogs

Analog NameKey Synthetic Feature/PrecursorPotential AdvantageReference
gamma-methyleneMTXCondensation of mAPA with dimethyl DL-4-methyleneglutamatePotential to act as a Michael acceptor in the DHFR active site nih.gov
gamma-cyanoMTXDEPC coupling with γ-tert-butyl α-methyl 4-cyanoglutamateCongener of nonpolyglutamated MTX analogs like γ-fluoroMTX nih.gov
gamma-tert-butyl ester of MTXCondensation of APA with appropriate blocked L-glutamic acid precursorModification of the gamma-terminal region to alter properties nih.gov
gamma-hydrazide of MTXCondensation of APA with appropriate blocked L-glutamic acid precursorModification of the gamma-terminal region to alter properties nih.gov

Future research will increasingly target the synthesis of stereochemically pure isomers and conformationally constrained analogs to better understand and exploit the three-dimensional structure of the drug-enzyme complex. Introducing rigidity into the glutamate (B1630785) side chain can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and specificity.

An exemplary approach is the synthesis of β,γ-methano analogues of methotrexate, such as N-(4-amino-4-deoxy-N10-methylpteroyl)-α-(trans-2-carboxycyclopropyl)glycine (β,γ-methanoMTX). researchgate.net These compounds, prepared as mixtures of diastereomers, introduce a cyclopropane (B1198618) ring to restrict the side chain's flexibility. researchgate.net In vitro biological data for these novel compounds support the view that the DHFR active site can accommodate such substitutions on the β- and γ-carbons, paving the way for further exploration of conformationally locked structures. researchgate.net The challenge and opportunity lie in developing stereoselective synthetic routes to isolate and evaluate each diastereomer individually.

Advanced Mechanistic Elucidation in Complex Biological Systems

While the primary mechanism of methotrexate is the inhibition of DHFR, a comprehensive understanding of its analogs' behavior in complex biological milieus is far from complete. Future research must move beyond simple enzyme assays to explore how these compounds interact with multiple cellular components and pathways.

A sophisticated approach involves the design of systems to study molecular interactions in real-time. For instance, a methotrexate-controlled chemical dimerization system has been developed where the binding of MTX to a specific VHH domain (an antibody fragment) induces a conformational change. nih.gov This system reveals that MTX can operate as an allosteric cooperative switch, a mechanism where binding at one site influences the structure and affinity of another. nih.gov Such engineered systems can serve as powerful tools to dissect the binding kinetics and allosteric effects of novel gamma-methyl ester analogs, providing deep mechanistic insights that are unattainable through conventional methods.

Integration of Computational Chemistry with Experimental Design

The synergy between computational modeling and experimental synthesis is critical for the rational design of next-generation drug candidates. In silico methods can predict binding affinities, metabolic vulnerabilities, and physicochemical properties, thereby guiding synthetic efforts toward molecules with the highest probability of success.

A compelling example of this integration is the development of methotrexate nanosuspensions. researchgate.net Computational studies were used to determine the structural and electronic properties of molecular clusters of methotrexate. The modeling indicated that clusters in zwitterionic and cationic states had higher interaction energies, favoring aggregation, while anionic clusters were less likely to aggregate. researchgate.net This insight directly informed the experimental nanoprecipitation process; using conditions that favored the anionic form resulted in the successful formation of stable nanoparticles (132 to 186 nm), whereas conditions favoring cationic/zwitterionic forms led to undesirable micro-sized particles. researchgate.net This combined approach provides a powerful paradigm for designing and optimizing formulations and derivatives of methotrexate gamma-methyl ester.

Development of Next-Generation Analytical Techniques

The advancement of novel analogs necessitates parallel progress in analytical methodologies for their detection and quantification in various matrices. Future techniques must offer higher sensitivity, specificity, and throughput to support preclinical and clinical studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most frequently used techniques for methotrexate analysis. nih.gov

Innovations include the use of core-shell particles in HPLC columns, which can significantly reduce analysis time to as little as four minutes while maintaining high resolution. nih.gov For biological samples, which are inherently complex, robust sample preparation methods are key. While liquid-liquid extraction (LLE) and protein precipitation are common, newer techniques like microwave-assisted extraction (MAE) are being explored for environmental matrices and could be adapted for biological tissues. nih.gov The development of highly sensitive methods is crucial, with techniques like ion chromatography coupled with electrochemical detection being used for the simultaneous determination of methotrexate and related compounds in patient plasma and urine. nih.gov

Table 2: Advanced Analytical Techniques for Methotrexate and its Analogs

TechniquePrincipleApplication/AdvantageReported Performance (for MTX)Reference
HPLC with Core-Shell ParticlesChromatography using particles with a solid core and porous shellRapid analysis time (4 min) through improved efficiency- nih.gov
LC-MSLiquid chromatography coupled with mass spectrometryHigh sensitivity and specificity for complex biological matrices- nih.gov
HPLC with UV-Visible DetectorSeparation by HPLC and quantification by UV-Vis absorbanceQuantitation of total drug in macromolecular conjugatesLOD: 0.3150 µM; LOQ: 1.050 µM nih.gov
Size-Exclusion Chromatography (SEC)Separation based on molecular sizeDetermination of free (unbound) drug in conjugate formulationsLOD: 0.2761 µM; LOQ: 0.9203 µM nih.gov

Innovations in Targeted Delivery Systems for Preclinical Advancement

The therapeutic index of methotrexate analogs can be significantly enhanced through advanced drug delivery systems that target diseased tissues, thereby increasing local efficacy while minimizing systemic exposure. Future research will focus heavily on nano-targeting systems for preclinical validation. scienceopen.com

Several innovative platforms are under investigation for methotrexate, which serve as blueprints for its gamma-methyl ester and other analogs:

In Situ Gels: Thermoresponsive gels, often based on polymers like Pluronic F-127 and hydroxypropyl methylcellulose, can be injected as a liquid and form a gel depot at body temperature. researchgate.netnih.gov This allows for sustained local release of the drug, as demonstrated by formulations that released over 93% of methotrexate over 96 hours and proved effective in animal models of arthritis. researchgate.netnih.gov

Albumin-Based Systems: Leveraging the long half-life and natural transport properties of albumin is a promising strategy. scienceopen.com Covalent coupling of methotrexate to human serum albumin can improve targeted delivery to inflamed tissues. nih.gov

Polymeric Microparticles: Biodegradable polysaccharides like gellan gum can be formulated into microparticles using techniques such as water-in-oil emulsion. researchgate.net These systems can encapsulate the drug, with studies showing sustained release over 24 hours and good biocompatibility with fibroblast cells. researchgate.net

Table 3: Emerging Targeted Delivery Systems for Preclinical Advancement

Delivery SystemCompositionKey Preclinical FindingReference
In Situ GelPluronic F-127, HPMC, PolycarbophilThermoresponsive; sustained release of 93.26% at 96 hours; biocompatible researchgate.net
Albumin ConjugatesCovalent coupling of MTX to Human Serum Albumin (HSA)Potential for targeted delivery to inflamed joints nih.gov
Gellan Gum MicroparticlesMethotrexate loaded into gellan gum polysaccharideSpherical microparticles with sustained drug release (84% in 24h); hemocompatible researchgate.net
Solid-Lipid NanoparticlesDrug dissolved in a solid lipid matrix- nih.gov

Q & A

Q. What are the key structural and functional differences between methotrexate gamma-methyl ester and its parent compound, methotrexate?

this compound is a chemically modified derivative where the gamma-carboxyl group of methotrexate is esterified. This modification aims to enhance lipophilicity, potentially improving cellular uptake compared to methotrexate, which is polar and has limited membrane permeability. Structural characterization should include nuclear magnetic resonance (NMR) and mass spectrometry to confirm esterification sites and purity . Functionally, its inhibitory activity against dihydrofolate reductase (DHFR) must be validated via enzyme inhibition assays, comparing IC₅₀ values to methotrexate .

Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric detection is standard. For plasma/serum, protein precipitation with acetonitrile followed by reverse-phase chromatography (C18 column) is effective. Validation parameters (linearity, recovery, sensitivity) must adhere to FDA guidelines. Cross-reactivity studies are critical to distinguish the ester from methotrexate and other metabolites (e.g., 7-hydroxymethotrexate) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should assess hydrolysis to methotrexate under varying pH (4–9), temperatures (4°C, 25°C, 40°C), and light exposure. Use accelerated stability testing (ICH Q1A guidelines) with periodic sampling analyzed via HPLC. Buffered solutions (e.g., phosphate-buffered saline) mimic physiological conditions, while lyophilized formulations may improve long-term storage stability .

Advanced Research Questions

Q. How can conflicting data on the cytotoxicity of this compound in cancer cell lines be resolved?

Contradictions in cytotoxicity may arise from differences in cell line DHFR expression, esterase activity (which converts the ester to methotrexate), or assay conditions (e.g., serum-free vs. serum-containing media). Standardize assays using isogenic DHFR-overexpressing vs. knockout cell lines and include controls for esterase inhibition (e.g., bis-para-nitrophenyl phosphate). Dose-response curves with time-course analyses clarify whether cytotoxicity is due to the ester itself or its hydrolysis product .

Q. What experimental designs are optimal for evaluating the tissue-specific biodistribution of this compound in vivo?

Use radiolabeled (³H or ¹⁴C) this compound in animal models, with quantitative whole-body autoradiography (QWBA) or liquid scintillation counting of tissue homogenates. Compare pharmacokinetic parameters (AUC, Cmax, t₁/₂) to methotrexate. Include a hydrolysis inhibitor (e.g., esterase inhibitor) in parallel cohorts to isolate the ester’s intrinsic activity .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

In vitro-in vivo correlation (IVIVC) failures often stem from rapid ester hydrolysis in plasma. To mitigate this, employ prodrug strategies such as nanoparticle encapsulation or co-administration with esterase inhibitors. Alternatively, design analogues with steric hindrance at the ester bond to slow hydrolysis. Validate using murine xenograft models with tumor DHFR activity monitoring .

Q. What are the implications of this compound’s mutagenicity for long-term preclinical safety studies?

Methotrexate is mutagenic via chromosomal aberrations and sister chromatid exchanges. For the ester derivative, conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in rodents. Compare results to methotrexate’s profile, noting whether esterification reduces genotoxicity. Chronic toxicity studies (6–12 months) should monitor hematopoietic and hepatic systems, given methotrexate’s known hepatotoxicity .

Methodological Considerations

  • Synthesis and Purification : Use anhydrous conditions for esterification to minimize hydrolysis. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .
  • Enzymatic Assays : Measure DHFR inhibition using recombinant human DHFR, NADPH oxidation, and folate substrate. Include positive controls (methotrexate) and negative controls (vehicle) .
  • Data Interpretation : Address inter-study variability by reporting absolute values (e.g., nmol/L for enzyme assays) alongside derived metrics (IC₅₀) and statistical methods (ANOVA with post-hoc tests) .

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